molecular formula C21H29ClN2 B065258 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE CAS No. 173035-10-4

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE

Cat. No.: B065258
CAS No.: 173035-10-4
M. Wt: 344.9 g/mol
InChI Key: HOOKQVAAJVEFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimesitylimidazolidin-1-ium chloride is a chemical compound with the molecular formula C21H29ClN2. It is a derivative of imidazole, a five-membered ring system containing two nitrogen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimesitylimidazolidin-1-ium chloride can be synthesized through a multi-step process involving the reaction of mesityl chloride with imidazole derivatives. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, followed by the addition of mesityl chloride to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,3-Dimesitylimidazolidin-1-ium chloride involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimesitylimidazolidin-1-ium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium bromide, potassium iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various halogenated imidazolium salts .

Mechanism of Action

The mechanism of action of 1,3-Dimesitylimidazolidin-1-ium chloride involves its interaction with molecular targets through the imidazole ring. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate chemical reactions. Additionally, the imidazole ring can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimesitylimidazolidin-1-ium chloride is unique due to its mesityl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a ligand in metal-catalyzed reactions, where it can improve the efficiency and selectivity of the catalytic process .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOKQVAAJVEFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 mL three-neck round bottom flask, containing a Teflon-coated stirbar and fitted with an internal thermometer and a short path distillation head, was charged with bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride (20.18 g, 54.63 mmol) and triethylorthoformate (200 mL). Acetic acid (98%, ca. 4 drops from a Pasteur pipette) was added, and the reaction vessel was placed in a 130° C. oil bath. As the beige slurry was heated and stirred, a water white liquid began to distill away from the reaction mixture which itself had taken on a pink tint. Heating was continued until distillation ceased, about 4 hours. The final temperature of the reaction mixture was 120° C. After the reaction mixture had cooled to ambient temperature, the pink color had discharged. The solid product was isolated by filtration and washed with hexanes (3×100 mL). Vacuum drying afforded 18.21 g (97%) of 1,3-Bis-(2,4,6-trimethylphenyl)imidazolinium chloride as a white, crystalline powder.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-(2,4,6-trimethylphenylamino)ethane dihydrochloride
Quantity
20.18 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to method A1, diisopropylethylamine (0.34 mL, 1.96 mmol) was added to a stirred solution of N,N′-dimesitylformamidine (0.5 g, 1.78 mmol) and dichloroethane (1.36 mL, 17.8 mmol) in a schlenk tube. The tube was evacuated until solvent began to bubble and then sealed and heated to 120° C. for 24 hours. The reaction mixture was then cooled, added to toluene (40 mL) and then brought to reflux. While still hot, the precipitate was collected by vacuum filtration, washed with toluene (5 mL) and dried in vacuo to afford 1,3-dimesitylimidazolinium chloride (0.56 g, 92%) as a light peach powder.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to method B1, dichloroethane (1.36 mL) was added to a schlenk flask charged with N,N′-dimesitylformamidine (0.5 g, 1.78 mmol). The tube was evacuated until solvent began to bubble and then sealed and heated with stirring to 120° C. for 24 hours. The reaction mixture was then cooled, added to toluene (40 mL) and then brought to reflux. While still hot, the precipitate was collected by vacuum filtration, washed with toluene (5 mL) and dried in vacuo to afford 1,3-dimesitylimidazolinium chloride (0.3 g, 49%) as a light peach powder.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Reactant of Route 2
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Reactant of Route 3
Reactant of Route 3
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Reactant of Route 4
Reactant of Route 4
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Reactant of Route 5
Reactant of Route 5
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Reactant of Route 6
Reactant of Route 6
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Customer
Q & A

Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?

A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.